molecular formula C24H19N3O3 B12927506 6-Morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione CAS No. 14334-11-3

6-Morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione

Cat. No.: B12927506
CAS No.: 14334-11-3
M. Wt: 397.4 g/mol
InChI Key: WOODRQOVJDPJOU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic name of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positions. The quinoxaline backbone is numbered such that the ketone groups at positions 5 and 8 receive the lowest possible indices. The morpholino substituent (a six-membered ring containing one oxygen and one nitrogen atom) is assigned position 6, while phenyl groups occupy positions 2 and 3. Thus, the IUPAC name is 6-(morpholin-4-yl)-2,3-diphenylquinoxaline-5,8-dione . The term "dione" explicitly denotes the two ketone groups, eliminating ambiguity in the functional group arrangement.

Molecular Formula and Weight Analysis

The molecular formula C₂₄H₁₉N₃O₃ reflects the compound’s composition, with a molecular weight of 397.42 g/mol . Exact mass calculations yield 397.143 g/mol , consistent with high-resolution mass spectrometry data. The formula breakdown includes:

  • 24 carbon atoms : 12 from the quinoxaline core, 10 from the phenyl groups, and 2 from the morpholino ring.
  • 19 hydrogen atoms : Distributed across aromatic rings and the morpholino moiety.
  • 3 nitrogen atoms : Two from the quinoxaline and one from morpholine.
  • 3 oxygen atoms : Two from the dione groups and one from morpholine.

A comparative analysis with simpler quinoxaline derivatives, such as 2,3-diphenylquinoxaline (C₂₀H₁₄N₂, MW 282.34 g/mol), highlights the impact of the morpholino and dione groups on molecular weight and polarity.

Crystallographic Data and Solid-State Packing Motifs

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • a = 18.8298(11) Å
  • b = 6.9338(4) Å
  • c = 15.1055(10) Å
  • β = 95.096(2)°
  • Volume = 1964.4(2) ų
  • Density = 1.325 g/cm³ .

The crystal packing, viewed along the b-axis , exhibits intermolecular interactions dominated by H···H contacts (47.2% contribution to Hirshfeld surface), followed by C···H/H···C (21.3%) and O···H/H···O (14.1%) interactions. Unlike 2,3-diphenylquinoxaline, which adopts a herringbone motif in space group P2₁/n , this compound’s packing is influenced by the morpholino group’s steric demands and hydrogen-bonding capacity. The planar quinoxaline core facilitates π-stacking, while the morpholino oxygen participates in weak C–H···O interactions, stabilizing the lattice.

Spectroscopic Fingerprints (IR, NMR, MS)

Infrared (IR) Spectroscopy :

  • Strong absorptions near 1700 cm⁻¹ correspond to C=O stretches from the dione groups.
  • Aromatic C=C vibrations appear between 1450–1600 cm⁻¹ .
  • The morpholino ring shows C–N stretches at 1250–1350 cm⁻¹ and C–O–C asymmetric stretches near 1100 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) :
    • δ 7.2–7.8 ppm : Multiplet signals from phenyl and quinoxaline protons.
    • δ 3.6–3.8 ppm : Triplet and quartet from morpholino’s –N–CH₂–O– groups.
  • ¹³C NMR :
    • δ 185–190 ppm : Carbonyl carbons (C5 and C8).
    • δ 125–140 ppm : Aromatic carbons.
    • δ 50–70 ppm : Morpholino carbons.

Mass Spectrometry (MS) :

  • Molecular ion peak at m/z 397 ([M]⁺).
  • Fragmentation pathways include loss of the morpholino ring (m/z 282 ) and subsequent cleavage of phenyl groups.

Comparative Analysis with Related Quinoxaline Derivatives

The structural and functional differences between this compound and analogs like 2,3-diphenylquinoxaline (MW 282.34 g/mol) and 2,3-diphenylbenzo[g]quinoxaline (MW 332.40 g/mol) are summarized below:

Property This compound 2,3-Diphenylquinoxaline
Molecular Formula C₂₄H₁₉N₃O₃ C₂₀H₁₄N₂
Molecular Weight 397.42 g/mol 282.34 g/mol
Crystal System Monoclinic (P2₁/c) Monoclinic (P2₁/n)
Packing Motif Layered π-stacks with H-bonding Herringbone
Key Functional Groups Morpholino, dione None

The addition of the morpholino group enhances solubility in polar solvents, while the dione groups introduce hydrogen-bonding sites absent in non-ketone derivatives. Crystallographically, the morpholino substituent disrupts the herringbone packing seen in 2,3-diphenylquinoxaline, favoring layered arrangements instead.

Properties

CAS No.

14334-11-3

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

6-morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione

InChI

InChI=1S/C24H19N3O3/c28-19-15-18(27-11-13-30-14-12-27)24(29)23-22(19)25-20(16-7-3-1-4-8-16)21(26-23)17-9-5-2-6-10-17/h1-10,15H,11-14H2

InChI Key

WOODRQOVJDPJOU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=NC(=C(N=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholino-2,3-diphenylquinoxaline-5,8-dione typically involves the condensation of appropriate precursors. One common method includes the reaction of 2,3-diphenylquinoxaline-5,8-dione with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Morpholino-2,3-diphenylquinoxaline-5,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

Biological Activities

6-Morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione exhibits several biological activities that make it a candidate for further research:

  • Antimicrobial Activity:
    • Investigated for its potential as an antimicrobial agent against various pathogens. Studies have shown promising results in inhibiting bacterial growth.
  • Anticancer Properties:
    • The compound has been explored for its anticancer activity, with several studies indicating its effectiveness against different cancer cell lines. It may act by inhibiting specific cellular pathways involved in tumor growth.
  • Antiviral Activity:
    • Research indicates that this compound may possess antiviral properties, making it a candidate for developing treatments against viral infections.
  • Biological Mechanisms:
    • The mechanism of action often involves interaction with molecular targets such as DNA and specific proteins involved in disease pathways.

Case Studies and Research Findings

  • Anticancer Activity Study:
    A study published in Appl. Sci. highlighted the anticancer effects of quinoxaline derivatives, including this compound. The research demonstrated significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Efficacy:
    Research conducted by Husain et al. evaluated the antimicrobial properties of various quinoxaline derivatives, including the morpholino-substituted variant. The results indicated that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Synthesis and Characterization:
    A comprehensive review on the synthesis of bioactive quinoxaline derivatives discussed various synthetic routes for producing this compound and highlighted its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 6-Morpholino-2,3-diphenylquinoxaline-5,8-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include DNA, proteins, and cellular receptors .

Comparison with Similar Compounds

Core Structure and Substituents

  • 6-Morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione: Core: Quinoxaline-5,8-dione. Substituents: 6-Morpholin-4-yl (electron-donating), 2,3-diphenyl (bulky, lipophilic). Tautomerism: Predominant imine tautomer (C8=NH) confirmed by ¹³C-NMR (δ ~150 ppm) .
  • Quinoxaline-2,3-dione derivatives (e.g., 6-sulfonic acid): Core: Quinoxaline-2,3-dione. Substituents: Electron-withdrawing groups (e.g., sulfonic acid at 6-position). Reactivity: Directed sulfonation at specific positions (e.g., 6-sulfonylchloride formation under chlorosulfonic acid) .
  • Imidazo[4,5-e]diazepine-4,8-diones (9–11): Core: Fused imidazole-diazepine-dione. Substituents: Varied alkyl/aryl groups. Tautomerism: Imine form dominates (C8=NH; δ ~149–150 ppm), similar to quinoxaline derivatives .

Key Structural Differences

Compound Core Substituents Tautomerism Solubility/Electronic Effects
Target compound Quinoxaline-5,8-dione 6-Morpholin-4-yl, 2,3-diphenyl Imine dominant Enhanced solubility (morpholine)
Quinoxaline-2,3-dione sulfonic acid Quinoxaline-2,3-dione 6-Sulfonic acid Not reported High polarity (sulfonic acid)
3-Aroylmethyl-2(1H)-quinoxalinones 2(1H)-quinoxalinone Aroylmethyl Ketone-enol tautomers Moderate lipophilicity

Spectroscopic Comparison

Compound ¹³C-NMR (C8 Shift) Key Spectral Features
Target compound ~150 ppm Imine tautomer (sharp signal), OMe group at δ 3.8 ppm
Quinoxaline-2,3-dione sulfonic acid Not reported Broad SO₃H signal (¹H-NMR)
Imidazo[4,5-e]diazepine-4,8-diones ~149–150 ppm Dynamic equilibrium (amine-imine)

Biological Activity

6-Morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione (CAS No. 14334-11-3) is a heterocyclic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by recent research findings and case studies.

Chemical Structure:

  • Molecular Formula: C24H19N3O3
  • Molecular Weight: 397.4 g/mol
  • IUPAC Name: this compound

The synthesis of this compound typically involves the condensation of 2,3-diphenylquinoxaline-5,8-dione with morpholine in the presence of solvents such as ethanol or acetonitrile under heat . This method allows for the formation of the desired product with good yields.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoxalines exhibit significant antimicrobial properties. For instance, research on various substituted quinoxalines has demonstrated their effectiveness against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of quorum sensing .

Case Study:
In a study evaluating the antimicrobial activity of several quinoxaline derivatives, compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, highlighting the compound's potential as an antimicrobial agent .

CompoundMIC (µg/mL)Target Organisms
This compound16E. coli
Other derivativesVariesVarious bacteria

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.

Mechanism of Action:
The compound is believed to act by inhibiting key pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway. This inhibition leads to reduced cell proliferation and increased apoptosis rates in cancer cells .

Research Findings:
A study assessed the cytotoxicity of this compound using the MTT assay across several human cancer cell lines. The results indicated that it exhibits significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-71.9Doxorubicin3.23
HCT1162.3Doxorubicin3.23

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its molecular targets. These studies suggest that the compound binds effectively to β-tubulin at the colchicine binding site, which is crucial for its anticancer activity .

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